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Compound of Interest

Compound Name:
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-

m-nitro-Tyr-Asp-OH

CAS No.: 174838-79-0

Cat. No.: B575109

Get Quote

Introduction & Biological Context
The fluorogenic peptide Abz-RVKRGLA (Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala) is a specialized

substrate designed for the kinetic analysis of Proprotein Convertases (PCs), most notably Furin

(PCSK3), as well as PC1/3, PC2, PC4, PC5/6, PACE4, and PC7.

These serine endoproteases are critical for the activation of precursor proteins (hormones,

growth factors, receptors, and viral glycoproteins) by cleaving at the canonical consensus motif

(R/K)-Xn-(R/K)↓. The "RVKR" sequence in this substrate represents a highly favorable Furin

cleavage site.

Mechanism of Action (FRET)
The assay relies on Förster Resonance Energy Transfer (FRET) or contact quenching.

Fluorophore: 2-Aminobenzoyl (Abz) is attached to the N-terminus.
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Quencher: A quencher moiety (typically Tyrosine(NO2), DNP, or EDDnp) is attached to the

C-terminus or a downstream residue (e.g., the Tyrosine in "GLA-Tyr(NO2)").

The Event: In the intact peptide, the quencher absorbs the fluorescence emitted by Abz.

Upon enzymatic cleavage of the peptide bond following the Arginine (R) residue, the

fluorophore and quencher diffuse apart, resulting in a quantifiable increase in fluorescence

intensity (

).

Core Protocol: The "Gold Standard" Buffer
Before optimization, establish a baseline using this field-validated buffer system. This

formulation is designed to support Furin activity while minimizing non-specific aggregation.

Standard Assay Buffer (1X)
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Component Concentration Function Critical Notes

HEPES 100 mM pH Buffer

Maintains pH 7.5

(Optimal for Furin).

Avoid Tris if possible

as it can interfere with

some downstream

chemistries.

CaCl₂ 1 mM Cofactor

Essential. Furin is a

calcium-dependent

enzyme. Activity is

abolished without

Ca²⁺.

Triton X-100 0.1% (v/v) Detergent

Prevents enzyme

adsorption to plastics

and substrate

aggregation.

Brij-35 Alternative Detergent

Use 0.5% if Triton

interferes with

downstream analysis.

pH 7.5 Acidity
Adjusted with

NaOH/HCl at 25°C.

Substrate Preparation:

Dissolve Abz-RVKRGLA in 100% DMSO to create a 10 mM stock.

Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Working Solution: Dilute into the Assay Buffer just before use. Final assay concentration is

typically 10–50 µM. Keep final DMSO < 1%.[1][2][3][4]

Optimization Guidelines (The "Why" and "How")
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Do not blindly follow the standard protocol. Enzyme preparations (recombinant vs. cell lysate)

and specific PC isoforms require tailored conditions.

A. pH Profiling (Isoform Specificity)
While Furin is active at neutral pH, other PCs have acidic optima reflecting their localization in

secretory granules.

Furin / PACE4 / PC5/6: Optimal pH 7.0 – 7.5. Use HEPES or Bis-Tris Propane.

PC2: Optimal pH 5.0 – 5.5. Use Bis-Tris or Sodium Acetate. Note: PC2 often requires

micromolar concentrations of 7B2 protein for activation.

B. Calcium Titration
Furin possesses high-affinity and low-affinity Calcium binding sites.

Range to Test: 0 mM to 10 mM CaCl₂.

Observation: You should see a sigmoidal activation curve.

Control: Include an EDTA (10 mM) condition. Complete loss of activity confirms the signal is

from a calcium-dependent PC and not a contaminant protease.

C. Reducing Agents (Proceed with Caution)
Furin is a subtilisin-like serine protease with disulfide bridges essential for its structure.

High Risk: Strong reducing agents like DTT (Dithiothreitol) at high concentrations (>1 mM)

can reduce structural disulfides, unfolding and inactivating the enzyme.

Moderate Use:

-Mercaptoethanol (BME) at 1 mM is sometimes used to protect the substrate (if it contains
oxidizable Met/Cys residues) or prevent surface aggregation of the enzyme, without
denaturing the structural disulfides.

Recommendation: Start without reducing agents. If enzyme stability is poor, titrate BME (0.5

– 1.0 mM) or TCEP. Avoid DTT unless empirically validated.
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D. Substrate Kinetic Optimization ( )
To determine

and

, titrate the substrate (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 µM).

Inner Filter Effect (IFE): At high concentrations (>50 µM), the substrate itself may absorb the

excitation light, causing a decrease in observed fluorescence despite higher cleavage. (See

Troubleshooting).

Visualizing the Workflow
Diagram 1: FRET Cleavage Mechanism
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Caption: Mechanism of Abz-RVKRGLA cleavage. Intact substrate is quenched; cleavage

restores Abz fluorescence.

Diagram 2: Buffer Optimization Decision Tree
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Caption: Step-by-step decision tree for troubleshooting and optimizing Furin/PC assay buffers.

Troubleshooting & Critical Pitfalls
The Inner Filter Effect (IFE)
Symptom: Fluorescence signal plateaus or decreases as substrate concentration increases

beyond 20-50 µM. Cause: The substrate absorbs the excitation light (
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) before it reaches the focal point, or re-absorbs the emission. Solution:

Dilute: Operate at substrate concentrations

if sensitivity allows.

Correction: Measure absorbance (

) of the buffer at excitation/emission wavelengths. Correct fluorescence (

) using:

Substrate Solubility / Precipitation
Symptom: Cloudy buffer, erratic readings, or "spikes" in fluorescence over time. Cause: Abz-

RVKRGLA is hydrophobic.[2] Solution:

Ensure DMSO stock is fully dissolved (warm to 37°C if needed).

Add stock to buffer while vortexing to prevent local high concentrations.

Keep final DMSO ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline

ng-star-inserted">

.[2][3]

Use 0.01% - 0.1% Triton X-100 or Tween-20 in the buffer to maintain solubility.

High Background Fluorescence
Symptom: High signal at Time=0. Cause: Free Abz contaminant in the substrate stock or

substrate hydrolysis during storage. Solution:

Check purity of substrate (HPLC).

Store stocks strictly at -80°C.

"Blank" subtraction: Always run a "Buffer + Substrate" (No Enzyme) control and subtract this

slope.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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